Product packaging for Ethyl 2-amino-6-bromobenzoate(Cat. No.:CAS No. 153500-75-5)

Ethyl 2-amino-6-bromobenzoate

Cat. No.: B178098
CAS No.: 153500-75-5
M. Wt: 244.08 g/mol
InChI Key: RNWLZUKQXXYCQZ-UHFFFAOYSA-N
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Description

Contextual Significance of ortho-Aminobenzoate Derivatives

Ortho-aminobenzoate derivatives, also known as anthranilates, are a class of organic compounds characterized by a benzene (B151609) ring substituted with an amino group and a carboxyl group at adjacent positions. ymdb.ca These compounds and their derivatives are of considerable interest in various scientific fields. ymdb.cafishersci.com In nature, for instance, ortho-aminobenzoic acid (anthranilic acid) is a precursor in the biosynthesis of the essential amino acid tryptophan. mdpi.com

The bifunctional nature of ortho-aminobenzoates, possessing both a nucleophilic amino group and a carboxyl group that can be readily esterified, makes them valuable starting materials in organic synthesis. mdpi.com They serve as foundational scaffolds for the construction of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and materials with specific optical or electronic properties. mdpi.comnih.gov The strategic placement of the amino and ester groups allows for a variety of chemical transformations, enabling chemists to build molecular complexity in a controlled manner.

Overview of Aromatic Compounds Featuring Halogen and Amine Functionalities

Aromatic compounds that contain both a halogen atom and an amine group are a cornerstone of synthetic organic chemistry. masterjeeclasses.com The presence of these two distinct functional groups on a benzene ring provides a rich platform for a multitude of chemical reactions. masterjeeclasses.com The amino group, being an activating and ortho-, para-directing group, can influence the regioselectivity of electrophilic aromatic substitution reactions. msu.edu Conversely, the halogen atom, typically a deactivating group, can also direct incoming electrophiles and, more importantly, can participate in a variety of powerful cross-coupling reactions.

The carbon-halogen bond in these compounds is a key site for transformations such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, which are fundamental methods for forming carbon-carbon and carbon-nitrogen bonds. rsc.org This dual functionality allows for sequential and selective modifications of the aromatic ring, providing access to a diverse range of substituted aromatic products that are often intermediates in the synthesis of pharmaceuticals and other fine chemicals. acs.org The reactivity of the halogen can be tuned, with iodine being the most reactive, followed by bromine and then chlorine, in many common coupling reactions. acs.org

Scope and Academic Research Focus on Ethyl 2-amino-6-bromobenzoate

This compound, with its specific arrangement of an amino group, a bromo substituent, and an ethyl ester on a benzene ring, is a highly useful building block in targeted organic synthesis. bldpharm.comsynblock.com Academic research on this compound often centers on its utility as a starting material for the synthesis of more complex heterocyclic and polyfunctional aromatic systems.

One area of investigation involves the selective transformation of its functional groups. For example, the amino group can be acylated, alkylated, or diazotized, while the bromo group can be subjected to various cross-coupling reactions to introduce new carbon or heteroatom substituents. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

A notable application of this compound is in the synthesis of novel therapeutic agents. For instance, it has been used as a precursor in the development of antagonists for antiapoptotic Bcl-2 proteins, which are promising targets for cancer therapy. nih.gov In these studies, the 6-bromo position was found to be a site where various other functional groups could be introduced to modulate the biological activity of the final molecule. nih.gov Research has also explored its use in creating substituted chromene structures, which are known to possess a range of biological activities. nih.gov The specific substitution pattern of this compound makes it a valuable intermediate for accessing particular isomers of complex molecules that might be difficult to obtain through other synthetic routes.

Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 153500-75-5 bldpharm.comsynblock.comchemsrc.com
Molecular Formula C9H10BrNO2 bldpharm.comsynblock.comangenechemical.com
Molecular Weight 244.09 g/mol bldpharm.comsynblock.com
MDL Number MFCD18378385 bldpharm.comsynblock.com
Purity 95.0% chemsrc.com
Physical State Solid orgsyn.org
Storage Sealed in dry, 2-8°C bldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10BrNO2 B178098 Ethyl 2-amino-6-bromobenzoate CAS No. 153500-75-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-amino-6-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWLZUKQXXYCQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70618272
Record name Ethyl 2-amino-6-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153500-75-5
Record name Ethyl 2-amino-6-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Reaction Pathways of Ethyl 2 Amino 6 Bromobenzoate

Reactivity of the Bromine Moiety in Cross-Coupling Reactions

The carbon-bromine (C-Br) bond in Ethyl 2-amino-6-bromobenzoate is the most reactive site for transformations mediated by transition metals such as palladium, nickel, and copper. This reactivity is central to its utility as a building block in organic synthesis. The ortho-amino and meta-ester groups electronically influence the C-Br bond, and their steric bulk can affect the approach of catalytic species. Cross-coupling reactions at this position provide a powerful platform for introducing a wide range of substituents, leading to diverse and complex molecules.

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for forming carbon-carbon bonds in modern organic synthesis. researchgate.netmdpi.com For this compound, the C(sp²)-Br bond readily participates in these transformations, most notably in the Suzuki-Miyaura and Hiyama coupling reactions.

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, involving the reaction of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. researchgate.netresearchgate.net This reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives. researchgate.net

While direct studies on this compound are not extensively documented in seminal literature, the closely related substrate, 2-amino-5-bromobenzoic acid, is frequently used in the synthesis of quinazolinone scaffolds, a common motif in medicinal chemistry. researchgate.netfrontiersin.org In these syntheses, the initial step is a Suzuki-Miyaura coupling to introduce an aryl substituent at the bromine-bearing carbon. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. Subsequent intramolecular cyclization then yields the final quinazolinone product. The reactivity of this compound is expected to be analogous, providing access to a variety of 6-aryl-2-aminobenzoate derivatives.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Related Bromoanilines

Aryl HalideBoronic AcidCatalystBaseSolventYieldReference
2-Amino-5-bromobenzoic acidVarious Phenylboronic acidsPd(dppf)Cl₂K₂CO₃Dioxane/H₂OGood to Excellent researchgate.netfrontiersin.org
6-Bromoquinazolin-4(3H)-one2-Aminobenzothiazole-boronic acid pinacol (B44631) esterPd(dppf)Cl₂K₂CO₃Dioxane/H₂O80% frontiersin.org
BromobenzenePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O>95% mdpi.com
p-Substituted Aryl BromidesArylboronic acidsAqueous PdCl₂ (ligand-free)KOHEtOH/H₂OGood to Excellent acs.org

The Hiyama coupling reaction involves the palladium-catalyzed cross-coupling of organosilanes with organic halides. pnas.orgmdpi.com A key feature of this reaction is the activation of the otherwise stable organosilane with a fluoride (B91410) source or other activators to enable transmetalation to the palladium center. pnas.orgcore.ac.uk This method offers an alternative to boron-based couplings and is noted for the low toxicity and high stability of the organosilicon reagents. organic-chemistry.org

The C-Br bond of this compound is a suitable electrophilic partner for Hiyama coupling. Research has demonstrated the successful coupling of various aryl bromides, including functionalized ethyl benzoates like ethyl 4-bromobenzoate, with organo(alkoxy)silanes. core.ac.ukmdpi.com These reactions typically proceed in good yields using a palladium catalyst and a fluoride activator, such as tetrabutylammonium (B224687) fluoride (TBAF).

Table 2: General Conditions for Palladium-Catalyzed Hiyama Coupling of Aryl Bromides

Aryl HalideOrganosilaneCatalystActivatorSolventYieldReference
Ethyl 4-bromobenzoate(Dimethyl)(phenyl)silanol (HOMSI)PdCl₂ / CuIK₂CO₃DMF>98% core.ac.ukmdpi.com
4-BromoacetophenoneTrimethoxyphenylsilanePdCl₂(dppf)TBAFTHF95% ua.es
4-BromoanisolePhenyl triethoxysilanePd(NH₃)₂Cl₂ / Bipyridyl ligandNaOHH₂O99% organic-chemistry.org
Aryl BromidesAryl trimethoxysilanesPd(OAc)₂ / DABCOTBAFTolueneModerate to Excellent organic-chemistry.org

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines via the palladium-catalyzed coupling of an amine with an aryl halide or pseudohalide. organic-chemistry.orgwikipedia.orglibretexts.org This reaction has broad substrate scope and has become a staple in pharmaceutical and materials chemistry for constructing C-N bonds. mdpi.comacs.orgmdpi.com

This compound can serve as the aryl halide component in this reaction, coupling with a wide variety of primary and secondary amines. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is critical and often depends on the nature of the amine coupling partner. Sterically hindered biarylphosphine ligands are commonly employed to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. libretexts.orgacs.org While the inherent amino group on the substrate could potentially interfere, selective N-arylation at the bromine position is generally achievable under optimized conditions.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

Aryl HalideAmineCatalyst / LigandBaseSolventYieldReference
BromobenzeneCarbazole[Pd(allyl)Cl]₂ / TrixiePhosNaOtBuToluene97% acs.org
BromobenzeneDiphenylamine[Pd(allyl)Cl]₂ / XPhosNaOtBuToluene96% acs.org
Aryl ChloridesPrimary AminesPd(OAc)₂ / BrettPhosNaOtBuTolueneHigh libretexts.org
Aryl HalidesAmmonia (B1221849) (equivalent)Pd(OAc)₂ / Josiphos type ligandLiN(SiMe₃)₂DioxaneGood to Excellent organic-chemistry.org

Nickel-catalyzed cross-electrophile coupling has emerged as a powerful alternative to traditional cross-coupling methods, directly uniting two different electrophiles in the presence of a reducing agent. wisc.edunih.gov This approach avoids the pre-formation and handling of organometallic nucleophiles. The C-Br bond of this compound can be activated by a low-valent nickel catalyst to couple with other electrophiles, such as alkyl halides.

Studies have shown that sterically hindered aryl bromides, including ortho-substituted bromobenzoates, are viable substrates for these reactions. nih.gov A dual catalytic system, sometimes employing a co-catalyst to facilitate the reduction of the nickel center, can be used. These reactions demonstrate high functional group tolerance, making them valuable for late-stage functionalization.

Table 4: Research Findings in Nickel-Catalyzed Cross-Electrophile Coupling

Aryl HalideAlkyl HalideCatalyst SystemReductantSolventYieldReference
Ethyl 2-bromobenzoate1-Bromo-3-phenylpropane(dtbbpy)NiBr₂ / Co(Pc)TDAEAcetonitrileGood nih.gov
Ethyl 4-bromobenzoate2-ChloropyridineNiBr₂ / 6,6'-Me₂-bipyridineZnDMAHigh acs.org
Aryl BromidesHeteroaryl ChloridesNiBr₂ / TerpyridineZnDMAGood to Excellent wisc.eduacs.org
3-BromopyridinesPrimary Alkyl BromidesNiCl₂(dme) / Pyridyl Carboxamidine LigandZnDMA80-86% acs.org

Beyond palladium and nickel, other transition metals, particularly copper, are effective in mediating transformations at the C-Br bond of this compound. These reactions provide alternative pathways for forming C-N, C-O, and C-C bonds.

Ullmann Coupling: The copper-catalyzed Ullmann reaction is a classic method for forming C-N and C-O bonds by coupling aryl halides with amines, alcohols, or phenols. organic-chemistry.orgfrontiersin.org Modern protocols often use ligands to facilitate the reaction under milder conditions than the harsh temperatures originally required. frontiersin.orgresearchgate.netrsc.org This method is particularly relevant for this compound, as it can be used to introduce additional amino or ether functionalities.

Sonogashira Coupling: The Sonogashira reaction, a palladium- and copper-co-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide, is a highly reliable method for forming C(sp²)-C(sp) bonds. mdpi.commdpi.comwalisongo.ac.id The C-Br bond of the title compound can readily undergo this transformation to produce 6-alkynyl-2-aminobenzoate derivatives, which are valuable precursors for synthesizing heterocycles and conjugated systems.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an alkene with an aryl or vinyl halide. pnas.orgnih.gov This reaction forms a new C-C bond at the alkene, and its application to this compound would lead to the synthesis of 6-vinyl-2-aminobenzoate derivatives. The regioselectivity and stereoselectivity of the Heck reaction are often high, providing a powerful tool for creating substituted alkenes. liverpool.ac.ukfrontiersin.org

Table 5: Overview of Other Transition Metal-Mediated Reactions

Reaction TypeMetal CatalystTypical Coupling PartnerKey FeaturesReference
Ullmann C-N CouplingCopper (e.g., CuI)Aliphatic & Aromatic AminesLigand-free protocols in green solvents are available. frontiersin.orgfrontiersin.org
Sonogashira CouplingPalladium / CopperTerminal AlkynesReliable method for C(sp²)-C(sp) bond formation. mdpi.comwalisongo.ac.id
Heck CouplingPalladiumAlkenesForms substituted alkenes with high stereoselectivity. pnas.orgnih.gov

Palladium-Catalyzed Carbon-Carbon Bond Formation

Reactivity of the Amino Functional Group

The amino group in this compound is a primary aromatic amine, which exhibits characteristic nucleophilicity and can undergo a variety of transformations.

N-Alkylation and N-Acylation Reactions

The nucleophilic nature of the amino group readily allows for N-alkylation and N-acylation reactions. These reactions are fundamental in modifying the electronic and steric properties of the molecule, often serving as a preliminary step for more complex transformations.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved using various alkylating agents. For instance, reaction with alkyl halides can lead to the formation of secondary or tertiary amines. These reactions often require a base to neutralize the hydrogen halide formed during the reaction. While specific examples for this compound are not extensively documented in the provided results, the general principles of N-alkylation of aromatic amines are well-established. nih.gov

N-Acylation: Acylation of the amino group is a common transformation, typically carried out using acyl chlorides or anhydrides in the presence of a base. This reaction forms an amide linkage, which can be important for directing subsequent reactions or for the synthesis of biologically active molecules. mdpi.com For example, N-acylation can be a key step in the synthesis of various heterocyclic compounds. researchgate.net

Reaction Type Reagent Product Type Significance
N-AlkylationAlkyl HalidesSecondary/Tertiary AminesModification of electronic and steric properties. nih.gov
N-AcylationAcyl Chlorides, AnhydridesAmidesFormation of amide linkage for further transformations. mdpi.comresearchgate.net

Cyclocondensation and Annulation Reactions

The presence of the amino group ortho to a bromine atom and an ester group makes this compound an excellent substrate for cyclocondensation and annulation reactions, leading to the formation of various heterocyclic systems.

These reactions often involve the initial reaction of the amino group followed by an intramolecular cyclization. For example, palladium-catalyzed reactions of 2-halobenzoates with ketones can lead to the formation of isocoumarins, where the addition of iodide anions can enhance yield and selectivity. ipb.pt Annulation reactions, such as the reaction of aryl carboxylic acids with alkynes catalyzed by rhodium(III), can also produce isocoumarins. ipb.pt

Reaction Type Reagents/Catalysts Product Class Key Features
CyclocondensationKetones, Palladium(II) catalystIsocoumarinsIodide anions can improve yield and selectivity. ipb.pt
AnnulationAlkynes, Rhodium(III) catalystIsocoumarinsEfficient method for constructing the isocoumarin (B1212949) core. ipb.pt

Diazotization and Subsequent Transformations

The primary aromatic amino group of this compound can be converted into a diazonium salt through treatment with a diazotizing agent, such as sodium nitrite (B80452) in the presence of a strong acid. researchgate.netgoogle.com This diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations, collectively known as Sandmeyer-type reactions. rsc.org

These transformations allow for the replacement of the amino group with a wide range of substituents, including halogens (Cl, Br, I), cyano, hydroxyl, and other groups. researchgate.netnih.gov For example, treatment of the diazonium salt with copper(I) halides can introduce the corresponding halogen atom onto the aromatic ring. rsc.org The use of nitroxide radical compounds has been shown to be effective in the transformation of aromatic diazonium salts. google.com

Reaction Reagent Product Notes
DiazotizationNaNO₂, H₂SO₄Arenediazonium saltIntermediate for further reactions. researchgate.net
Sandmeyer ReactionCuX (X = Cl, Br, CN)Aryl Halide/NitrileClassic method for functional group interconversion. rsc.org
HydrolysisH₂O, H⁺PhenolReplacement of diazonium group with a hydroxyl group.

Transformations of the Ester Moiety

The ethyl ester group in this compound can also participate in several important chemical reactions.

Hydrolysis and Transesterification Reactions

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Alkaline hydrolysis involves the attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a carboxylate salt, which is then protonated to give the carboxylic acid. nih.gov The rate of hydrolysis can be influenced by steric and electronic factors. nih.gov For this compound, the presence of the ortho-amino and bromo substituents will affect the reactivity of the ester group.

Transesterification: This reaction involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comacs.org For example, reacting this compound with methanol (B129727) in the presence of an acid catalyst would yield mthis compound. The reaction is typically driven to completion by using a large excess of the new alcohol. masterorganicchemistry.com

Reaction Type Conditions Product Key Features
HydrolysisAcidic or BasicCarboxylic AcidCleavage of the ester linkage. nih.gov
TransesterificationAlcohol, Acid/Base CatalystDifferent EsterExchange of the alkoxy group of the ester. masterorganicchemistry.comacs.org

Reduction to Corresponding Alcohol or Aldehyde Derivatives

The ester group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (2-amino-6-bromophenyl)methanol. libretexts.org This reaction proceeds via a nucleophilic acyl substitution where a hydride ion replaces the ethoxy group, followed by reduction of the intermediate aldehyde. libretexts.org The Bouveault-Blanc reduction, which uses sodium metal in an alcohol solvent, is another classic method for this transformation. alfa-chemistry.com

Reduction to Aldehyde: The partial reduction of the ester to an aldehyde is more challenging as aldehydes are more reactive towards reduction than esters. However, this can be achieved using sterically hindered reducing agents at low temperatures. google.com For example, diisobutylaluminium hydride (DIBAL-H) is a common reagent for the partial reduction of esters to aldehydes. Another method involves the use of sodium aluminum hydrides with specific alkoxy or amino substituents. google.com

Desired Product Reducing Agent Reaction Conditions
Primary AlcoholLithium Aluminum Hydride (LiAlH₄)Anhydrous ether
Primary AlcoholSodium Metal / Ethanol (B145695)Reflux
AldehydeDiisobutylaluminium Hydride (DIBAL-H)Low temperature (-78 °C)
AldehydeSodium Dihydro bis-(2-methoxyethoxy) aluminateLow temperature

Applications As Versatile Synthetic Intermediates and Building Blocks

Precursors for Heterocyclic Compound Synthesis

The inherent reactivity of the functional groups within ethyl 2-amino-6-bromobenzoate makes it an ideal starting material for the synthesis of a wide range of heterocyclic compounds. The presence of both a nucleophilic amino group and an electrophilic ester, coupled with the reactive bromo-substituent, allows for a multitude of cyclization strategies.

Nitrogen-Containing Heterocycles (e.g., Quinazolinones, Pyrimidoquinolines)

This compound is a key precursor in the synthesis of quinazolinones, a class of nitrogen-containing heterocycles with significant biological activities. nih.govacs.org The synthesis often involves the reaction of the amino group with a suitable one-carbon source, such as formamide (B127407) or triethyl orthoformate, to construct the pyrimidine (B1678525) ring fused to the existing benzene (B151609) ring. acs.org For instance, the reaction of 2-amino-5-bromobenzoic acid, a related compound, with formamide at elevated temperatures leads to the formation of 6-bromoquinazolin-4(3H)-one. acs.org This foundational structure can be further elaborated.

Furthermore, this versatile building block is instrumental in creating more complex fused systems like pyrimidoquinolines. researchgate.netresearchgate.net The synthesis of these structures can be achieved through multi-step sequences, often involving the initial formation of a quinoline (B57606) or pyrimidine ring followed by a subsequent annulation reaction. The strategic placement of the amino and bromo groups on the starting material facilitates these cyclization reactions.

Oxygen-Containing Heterocycles (e.g., Pyrans, Chromenes)

The utility of this compound extends to the synthesis of oxygen-containing heterocycles such as pyrans and chromenes. uobaghdad.edu.iqresearchgate.netgoogle.com.pgsemanticscholar.orgorientjchem.orgscielo.org.mxmdpi.com Chromenes, which consist of a benzene ring fused to a pyran ring, are of particular interest due to their presence in many natural products and their diverse biological activities. uobaghdad.edu.iq A notable example is the synthesis of ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate, which has been studied for its potential as an antagonist for antiapoptotic Bcl-2 proteins. uobaghdad.edu.iqnih.gov The synthesis of such chromene derivatives often involves a multi-component reaction where the aromatic aldehyde component would be a derivative of salicylaldehyde, and the active methylene (B1212753) compound would react with the functionalities of the this compound precursor.

The following table summarizes the synthesis of various chromene derivatives.

ReactantsCatalyst/ConditionsProductReference
Dimedone, Aromatic Aldehydes, MalononitrileAmine-functionalized SiO2@Fe3O42-Amino-4H-benzo[b]pyrans orientjchem.org
Isatins, Malononitrile, 2-hydroxynaphthalene-1,4-dioneCatalyst-free, Visible lightSpirooxindole-pyran derivatives orientjchem.org
Ethyl acetoacetate, Malononitrile, Aldehydes, Ammonium hydroxide (B78521)Infrared irradiation2-Amino-3-cyano-4H-pyran derivatives scielo.org.mx

Fused Heterocyclic Systems (e.g., Imidazopyridines)

This compound also plays a role in the synthesis of fused heterocyclic systems like imidazopyridines. sci-hub.sebeilstein-journals.orgnih.govderpharmachemica.commdpi.com These structures, which contain a fused imidazole (B134444) and pyridine (B92270) ring, are of significant interest in medicinal chemistry. The synthesis of imidazopyridines often involves the reaction of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound. While direct use of this compound in this context is less common, its structural motifs are incorporated into more complex starting materials for these syntheses. For example, a tandem cyclization/Suzuki cross-coupling/heteroarylation reaction starting with 2-amino-5-bromopyridine (B118841) can lead to the formation of complex imidazopyridines. nih.gov

Scaffolds for Complex Organic Architectures and Polycyclic Compounds

Beyond its role as a precursor to simple heterocycles, this compound serves as a fundamental scaffold for the construction of more elaborate and complex organic architectures, including polycyclic compounds. nih.govacs.orgacs.orgresearchgate.net The strategic placement of its functional groups allows for sequential and controlled bond-forming reactions, enabling the assembly of intricate molecular frameworks.

One powerful strategy involves utilizing the bromo- and amino- functionalities for metal-catalyzed cross-coupling and annulation reactions. For example, an Ugi four-component reaction (Ugi-4CR) involving an o-bromobenzoic acid derivative (related to this compound), an isocyanide, an aldehyde, and ammonia (B1221849) can generate a linear precursor. nih.govacs.org This precursor can then undergo a palladium-catalyzed intramolecular N-arylation to form polycyclic quinazolinones. nih.govacs.org This approach allows for the rapid generation of diverse and complex molecular structures from relatively simple starting materials.

Role in the Synthesis of Precursors for Advanced Materials Research

The unique electronic and structural properties of molecules derived from this compound make them valuable precursors for advanced materials research. acs.orgrsc.org The incorporation of heteroatoms and the potential for extended conjugation in the final products can lead to materials with interesting photophysical and electronic properties.

For instance, the synthesis of heterocyclic nanographenes and other polycyclic heteroaromatic compounds can utilize building blocks derived from halogenated aromatic amines and esters. acs.org These materials are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to precisely control the structure and electronic properties of the final molecule, starting from precursors like this compound, is crucial for the development of new and efficient organic materials.

Furthermore, derivatives of this compound can be used to create functional polymers. For example, 4-dicyanomethylene-2,6-distyryl-4H-pyran derivatives, which can be synthesized from precursors related to this compound, can be incorporated into polystyrene backbones. rsc.org These functional polymers can exhibit unique properties such as aggregation-induced emission (AIE), which has potential applications in sensors and bio-imaging.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to understanding the behavior of molecules from first principles. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular geometries, energies, and electronic properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. nih.gov Instead of dealing with the complex many-electron wavefunction, DFT calculates the total energy of a system based on its electron density. researchgate.net This approach is widely used for geometry optimization, the process of finding the most stable three-dimensional arrangement of atoms in a molecule, which corresponds to a minimum on the potential energy surface. stackexchange.comscm.com

For Ethyl 2-amino-6-bromobenzoate, a DFT-based geometry optimization would begin with an initial guess of the molecular structure. The forces on each atom are then calculated, and the atoms are moved to new positions to lower the total energy. This iterative process continues until a stationary point is reached where the forces on all atoms are negligible, indicating a stable conformation. researchgate.netmdpi.com Hybrid functionals, such as B3LYP, are commonly employed in these calculations as they provide a good approximation for the thermochemistry of organic molecules. nih.gov

The optimized geometry provides key structural parameters. The following table illustrates hypothetical data that could be obtained from a DFT geometry optimization of this compound, performed using the B3LYP functional and a 6-311G(d,p) basis set.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound This table is for illustrative purposes and does not represent experimentally verified data.

Parameter Bond/Angle Value
Bond Length C-Br 1.91 Å
C-N 1.38 Å
C=O 1.22 Å
Bond Angle C-C-Br 121.5°
C-C-N 120.8°

Beyond geometry, DFT calculations reveal crucial details about the electronic structure. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity.

To investigate the behavior of molecules upon interaction with light, such as in UV-Vis spectroscopy, Time-Dependent Density Functional Theory (TD-DFT) is employed. researchgate.net TD-DFT is an extension of DFT that allows for the calculation of excited state properties, including vertical excitation energies and oscillator strengths, which correspond to the energies and intensities of absorption bands in a spectrum. cnr.itsemanticscholar.org

For this compound, TD-DFT calculations would predict the electronic transitions responsible for its UV-Vis absorption spectrum. These transitions typically involve the promotion of an electron from an occupied molecular orbital to an unoccupied one, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. The choice of functional is critical in TD-DFT calculations, with range-separated hybrid functionals often providing more accurate results for charge-transfer excitations common in aromatic systems. researchgate.netresearchgate.net

The following table presents hypothetical results from a TD-DFT calculation for this compound, illustrating the kind of data that would be generated.

Table 2: Hypothetical Electronic Excitation Data for this compound from TD-DFT This table is for illustrative purposes and does not represent experimentally verified data.

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f)
S0 -> S1 3.85 322 0.15
S0 -> S2 4.52 274 0.28

Elucidation of Reaction Mechanisms

Computational chemistry is an invaluable tool for mapping out the intricate pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

A chemical reaction proceeds from reactants to products via a high-energy transition state. fiveable.memasterorganicchemistry.com Transition State Theory (TST) is a fundamental concept used to understand reaction rates. wikipedia.orgfiveable.me Computationally, a transition state is located on the potential energy surface as a first-order saddle point, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. libretexts.org Locating and characterizing the transition state is a key step in understanding a reaction mechanism.

For a reaction involving this compound, computational chemists would use specialized algorithms to find the geometry of the transition state. A frequency calculation is then performed to confirm the nature of the stationary point; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. libretexts.org By calculating the energies of the reactants, transition state, and products, a reaction energy profile can be constructed. The energy difference between the reactants and the transition state is the activation energy, which is a primary determinant of the reaction rate. masterorganicchemistry.com

Reactions involving radical intermediates are common in organic synthesis. mdpi.com These species, which contain one or more unpaired electrons, can be challenging to study experimentally due to their high reactivity and short lifetimes. Computational methods, particularly DFT, have proven to be very useful for studying radical species. rsc.orgresearchgate.net However, care must be taken in choosing the appropriate computational method, as standard DFT functionals can sometimes struggle with open-shell systems. researchgate.net

If a reaction of this compound were proposed to proceed through a radical mechanism, computational studies could be used to investigate the formation and fate of the radical intermediates. researchgate.net Calculations can provide information on the spin density distribution within the radical, which indicates where the unpaired electron is localized. Furthermore, the energies of various potential radical pathways can be compared to determine the most likely reaction mechanism.

Conformational Analysis and Intermolecular Interaction Studies

The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional shape and its ability to interact with its environment. Conformational analysis and the study of intermolecular interactions are therefore crucial for a comprehensive understanding of this compound.

Conformational Analysis:

The presence of rotatable bonds in this compound, specifically the C-C bond connecting the ester group to the benzene (B151609) ring and the C-O bond of the ethoxy group, allows the molecule to adopt various conformations. Computational methods, such as molecular mechanics and quantum chemical calculations (e.g., Density Functional Theory - DFT), can be employed to explore the potential energy surface of the molecule and identify its most stable conformers.

Key structural features that would be investigated in a conformational analysis of this compound include:

Intramolecular Hydrogen Bonding: A significant stabilizing factor in the conformation of similar molecules is the formation of an intramolecular hydrogen bond between the amino group (-NH2) and the carbonyl oxygen of the ester group. For instance, in the related compound, Methyl 2-amino-5-bromobenzoate, an intramolecular N-H···O hydrogen bond is observed, which results in the formation of a stable six-membered ring structure (an S(6) ring motif). nih.govresearchgate.net This interaction significantly influences the planarity and reactivity of the molecule. It is highly probable that a similar intramolecular hydrogen bond plays a crucial role in dictating the preferred conformation of this compound.

Intermolecular Interaction Studies:

Beyond the conformation of a single molecule, understanding how molecules of this compound interact with each other in the solid state or in solution is vital. Computational studies can predict and characterize these interactions, which include:

Hydrogen Bonding: In the crystalline state, it is expected that intermolecular hydrogen bonds would form between the amino group of one molecule and the carbonyl oxygen or the bromine atom of a neighboring molecule. Crystal structure analyses of analogous compounds, such as Methyl 2-amino-5-bromobenzoate, reveal that intermolecular N-H···O interactions link molecules into extended chains. nih.govresearchgate.net

Halogen Bonding: The bromine atom in this compound can participate in halogen bonding, a non-covalent interaction where the bromine acts as an electrophilic species.

π-π Stacking: The aromatic benzene rings can interact through π-π stacking, further stabilizing the crystal lattice.

Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to visualize and quantify these weak interactions.

Prediction of Regioselectivity and Stereoselectivity in Reactions

Computational chemistry is an invaluable tool for predicting the outcome of chemical reactions, particularly in terms of regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (which stereoisomer is preferentially formed). For this compound, a molecule with multiple reactive sites, these predictions are essential for designing synthetic routes.

Prediction of Regioselectivity:

The reactivity of the aromatic ring in this compound is influenced by the electronic effects of its substituents: the activating amino group, the deactivating bromo group, and the deactivating ethyl ester group. Computational methods can be used to predict the most likely sites for electrophilic or nucleophilic attack.

Molecular Electrostatic Potential (MEP) Maps: These maps visualize the electron density distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For an electrophilic aromatic substitution reaction, the MEP map would indicate the positions on the benzene ring most susceptible to attack.

Fukui Functions and Dual Descriptors: These reactivity indices, derived from DFT calculations, can quantify the local reactivity of different atomic sites in the molecule, providing a more nuanced prediction of regioselectivity.

Prediction of Stereoselectivity:

While this compound itself is not chiral, it can be a substrate in reactions that generate chiral centers. In such cases, computational modeling can be used to predict which stereoisomer will be the major product.

Transition State Modeling: By calculating the energies of the transition states leading to different stereoisomeric products, chemists can predict the stereochemical outcome of a reaction. The reaction will preferentially proceed through the lower-energy transition state. This approach is particularly useful in understanding enantioselective and diastereoselective reactions involving this compound or its derivatives.

For example, in a hypothetical asymmetric hydrogenation of a derivative of this compound, computational modeling could be used to study the interaction of the substrate with a chiral catalyst. By comparing the energies of the diastereomeric transition states, the model could predict the enantiomeric excess of the product.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the molecular structure of a compound in solution. By analyzing the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C, NMR provides detailed information about the connectivity and spatial arrangement of atoms.

In Ethyl 2-amino-6-bromobenzoate, the three aromatic protons would form a different splitting pattern compared to the 5-bromo isomer. The proton at C5 would be a triplet, coupled to the protons at C4 and C3. The protons at C3 and C4 would likely appear as doublets of doublets. The ethyl group protons would present as a quartet (CH₂) and a triplet (CH₃), and the amino (-NH₂) protons would typically appear as a broad singlet.

The ¹³C NMR spectrum would show nine distinct signals corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the ester would have the highest chemical shift, while the carbons of the ethyl group would be found in the upfield region. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the bromo, amino, and ester substituents.

Table 1: Predicted NMR Data for this compound (Note: This table is predictive. Exact chemical shifts (δ) and coupling constants (J) require experimental measurement. Data for the related isomer ethyl 2-amino-5-bromobenzoate is provided for comparison where available. rsc.org)

¹H NMR (Predicted) ¹³C NMR (Predicted)
Assignment δ (ppm), Multiplicity, J (Hz) Assignment
Ar-H (3H)~6.5-7.2, mC=O
-NH₂ (2H)broad sC-NH₂
-OCH₂CH₃ (2H)qC-Br
-OCH₂CH₃ (3H)tAr-C
-OCH₂CH₃
-OCH₂CH₃

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). nih.gov A COSY spectrum of this compound would show cross-peaks connecting the adjacent protons on the aromatic ring and between the CH₂ and CH₃ protons of the ethyl group, confirming their connectivity. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond C-H correlation). researchgate.net This would definitively link each aromatic proton signal to its corresponding aromatic carbon signal and the ethyl protons to their respective carbons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically over two to three bonds). researchgate.net For this compound, an HMBC spectrum would be crucial. It would show correlations from the ethyl CH₂ protons to the ester carbonyl carbon and the C1 aromatic carbon. Importantly, it would also show correlations from the NH₂ protons and the aromatic protons to nearby carbons, which would be definitive in confirming the 2-amino-6-bromo substitution pattern. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is used to identify the functional groups present. The IR spectrum of this compound would exhibit characteristic absorption bands.

Table 2: Characteristic IR Absorption Bands for this compound (Based on data from analogous compounds and standard IR correlation tables. rsc.org)

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amine (N-H)Symmetric & Asymmetric Stretch3350 - 3500
Ester (C=O)Stretch~1690
Aromatic Ring (C=C)Stretch1550 - 1620
Alkyl C-HStretch2850 - 3000
C-NStretch1250 - 1350
C-O (Ester)Stretch1100 - 1300
C-BrStretch500 - 650

The two distinct N-H stretching bands are characteristic of a primary amine. The strong absorption around 1690 cm⁻¹ confirms the presence of the ester carbonyl group.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and elemental composition.

For this compound (C₉H₁₀BrNO₂), the molecular ion peak [M]⁺ would show a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of similar intensity, [M]⁺ and [M+2]⁺, separated by two mass units.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high precision, allowing for the determination of the exact molecular formula. The theoretical exact mass of the [M+H]⁺ ion for C₉H₁₀BrNO₂ is calculated to be 243.9973, which can be experimentally verified to confirm the elemental composition.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal, one can generate a detailed electron density map from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined.

While a crystal structure for this compound has not been reported in the public domain, this technique would provide definitive proof of its molecular structure in the solid state. It would reveal the planarity of the benzene (B151609) ring and the conformation of the ethyl ester group relative to the ring. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the amino group and the ester oxygen, that dictate the crystal packing. For chiral molecules, X-ray crystallography can be used to determine the absolute configuration.

Hirshfeld Surface Analysis for Intermolecular Packing Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from X-ray crystallography. iucr.org The Hirshfeld surface is a 3D representation of the space a molecule occupies in a crystal, color-coded to show different types of intermolecular contacts.

For this compound, a Hirshfeld analysis would partition the crystal packing into contributions from different types of atomic contacts. iucr.orgiucr.org The associated 2D fingerprint plots quantify the percentage contribution of each interaction. Based on studies of similar anilines and benzoates, it is expected that the most significant contributions to the crystal packing would be from H···H, O···H, C···H, and Br···H contacts. iucr.org The O···H and N···H contacts would correspond to hydrogen bonds, which are typically visualized as distinct red spots on the Hirshfeld surface mapped with the dnorm property. This analysis provides critical insight into the forces governing the solid-state architecture of the compound.

Synthetic Challenges, Methodological Limitations, and Prospective Research Avenues

Challenges Associated with Regioisomeric Purity and Separation

A primary challenge in the synthesis of ethyl 2-amino-6-bromobenzoate lies in achieving high regioisomeric purity. The introduction of substituents onto the aromatic ring, particularly the amino and bromo groups, can lead to the formation of a mixture of positional isomers. For example, the bromination of an aminobenzoate precursor or the amination of a bromobenzoate precursor can yield isomers where the substituents are located at different positions on the ring (e.g., ethyl 2-amino-4-bromobenzoate or ethyl 4-amino-2-bromobenzoate). The synthesis of 2,6-disubstituted anilines is known to be a particularly challenging endeavor. nih.gov

Separating these closely related isomers is a significant hurdle. Due to their similar physical properties, such as polarity and boiling points, standard purification techniques like distillation are often ineffective. Chromatographic methods, including column chromatography and High-Performance Liquid Chromatography (HPLC), are typically required. acs.orgchromforum.orgresearchgate.net However, developing an effective separation protocol can be time-consuming and may not be easily scalable. Radial chromatography has been presented as an alternative technique for separating aniline (B41778) isomers. acs.org The choice of stationary and mobile phases is critical, and even with optimization, co-elution can occur, making it difficult to obtain the desired isomer in high purity. reddit.com

Scalability Considerations for Industrial and Large-Scale Synthesis

Transitioning the synthesis of this compound from a laboratory setting to an industrial scale introduces several additional challenges. Reactions that are feasible on a gram scale may become impractical or unsafe on a kilogram scale.

Key scalability considerations include:

Cost and Availability of Reagents: The economic viability of a large-scale synthesis is heavily dependent on the cost of starting materials, catalysts, and solvents.

Reaction Conditions: Many synthetic transformations require harsh conditions, such as high temperatures, high pressures, or the use of hazardous reagents. Implementing these conditions on an industrial scale requires specialized equipment and stringent safety protocols, which can significantly increase production costs.

Thermal Management: Exothermic reactions must be carefully controlled to prevent thermal runaways. This requires efficient heat exchange systems, which can be a major engineering challenge in large reactors.

Work-up and Purification: Isolation and purification of the final product can be a bottleneck in large-scale production. Extraction, filtration, and crystallization processes must be optimized for efficiency and to minimize solvent waste. The use of continuous production methods, such as those involving microchannel reactors, has been proposed to overcome some of these limitations for similar compounds like methyl anthranilate. aidic.itcetjournal.it This approach can offer better temperature control, improved safety, and higher yields compared to traditional batch processes. cetjournal.it

Waste Management: Industrial chemical processes generate significant amounts of waste. Developing environmentally benign synthetic routes that minimize waste (i.e., have high atom economy) is a critical aspect of sustainable manufacturing.

Development of Novel and More Efficient Catalytic Systems

Traditional methods for the synthesis of substituted anilines and benzoates often rely on stoichiometric reagents and can suffer from low efficiency and poor selectivity. Modern organic synthesis has increasingly turned to catalytic methods to address these issues. Transition metal catalysis, in particular, has been instrumental in developing new C-H functionalization and cross-coupling reactions. youtube.com

However, many existing catalytic systems have limitations. For instance, palladium-catalyzed reactions, while powerful, often require expensive and air-sensitive phosphine (B1218219) ligands. researchgate.netacs.org Copper-catalyzed systems can be a more cost-effective alternative but may require higher catalyst loadings or harsher reaction conditions. beilstein-journals.org

Future research is focused on developing novel catalytic systems with improved performance characteristics, as outlined in the table below.

Catalyst TypeAdvantagesChallenges & Research Directions
Palladium-based High activity and broad substrate scope for cross-coupling and C-H activation. researchgate.netHigh cost, potential for product contamination with heavy metals, sensitivity of ligands. Research is focused on developing more stable and recyclable catalysts, and systems that operate under milder conditions.
Copper-based Lower cost, readily available. Effective for C-H halogenation and amination. beilstein-journals.orgOften requires higher temperatures, stronger oxidants, or specific directing groups. Research aims to improve catalytic efficiency and expand the scope of transformations.
Rhodium/Iridium-based Unique reactivity for C-H activation and functionalization. researchgate.netnih.govHigh cost and limited availability. Research is exploring the use of these metals in enantioselective transformations. nih.gov
Metal-Free Systems Avoids heavy metal contamination, often uses cheaper and more environmentally benign reagents. rsc.orgnih.govresearchgate.netMay have a more limited substrate scope or require specific activating groups. The development of new organocatalysts and reaction conditions is an active area of research. rsc.orgnih.gov

The ultimate goal is to develop catalysts that are highly active, selective, robust, and sustainable, enabling the synthesis of this compound and its derivatives with minimal cost and environmental impact.

Exploration of Electrocatalytic and Photoredox-Mediated Transformations

In recent years, electrocatalysis and photoredox catalysis have emerged as powerful and sustainable alternatives to traditional synthetic methods. nih.govbeilstein-journals.org These techniques utilize electricity or visible light, respectively, to drive chemical reactions, often under very mild conditions.

Prospective applications in the synthesis and functionalization of this compound include:

C-H Functionalization: Photoredox catalysis, often coupled with nickel catalysts, has shown remarkable potential for the direct functionalization of C-H bonds. beilstein-journals.orgresearchgate.net This could provide a novel route to introduce the amino or bromo substituents onto a benzoate (B1203000) precursor, or to further functionalize the target molecule itself, with high regioselectivity and without the need for pre-functionalized starting materials.

Halogenation and Amination: Electrocatalytic and photocatalytic methods can generate reactive halogen and nitrogen species under mild conditions, potentially offering more selective and efficient pathways for introducing the key functional groups of this compound. Photocatalysis has been used for the para-selective C-H functionalization of anilines. nih.gov

Milder Reaction Conditions: A key advantage of these methods is their ability to operate at or near room temperature, reducing energy consumption and minimizing the formation of thermal degradation byproducts.

Reduced Use of Stoichiometric Reagents: By using light or electricity as a "reagent," these methods can often avoid the need for harsh chemical oxidants or reductants, leading to greener and more atom-economical processes.

While the application of these modern techniques specifically to this compound is still an emerging area, the general principles and successes in related systems suggest a promising avenue for future research. digitellinc.com

Strategic Chemo- and Regioselective Functionalization

The structure of this compound contains three distinct functional groups—an amine, a halogen, and an ester—each offering a handle for further chemical modification. The key challenge is to achieve chemo- and regioselectivity, meaning to react at one specific site without affecting the others.

N-Functionalization: The amino group is a nucleophilic site and can readily undergo reactions such as alkylation, acylation, and arylation (e.g., through Buchwald-Hartwig coupling). Protecting the amine may be necessary to perform reactions at other sites.

C-Br Functionalization: The carbon-bromine bond is a classic site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of carbon-based substituents at the 6-position.

Ester Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other esters or amides through transesterification or aminolysis.

Aromatic Ring Functionalization: The remaining C-H bonds on the aromatic ring can potentially be functionalized through electrophilic aromatic substitution or modern C-H activation methods. The existing substituents will direct the position of any new group, presenting a complex regioselectivity challenge that requires careful catalyst and reaction design. researchgate.netnih.gov

The ability to selectively manipulate these functional groups makes this compound a versatile building block for the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.

Methodologies for Accessing Enantiopure Derivatives

This compound is an achiral molecule. However, it can serve as a precursor for the synthesis of chiral, enantiopure derivatives, which are of high value in medicinal chemistry. Accessing these enantiopure compounds requires the use of asymmetric synthesis techniques.

Potential strategies include:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule, for example, at the amino group. uwindsor.ca This chiral auxiliary then directs a subsequent stereoselective reaction to create a new chiral center. Finally, the auxiliary is removed to yield the enantiopure product.

Asymmetric Catalysis: This is often the most efficient method, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. uwindsor.cadu.ac.in For instance, an asymmetric hydrogenation of an imine derived from the amino group or an asymmetric C-H functionalization could be employed. nih.govacs.org Transition metal catalysts with chiral ligands are commonly used for this purpose. nih.govnih.gov

Biocatalysis: Enzymes are highly selective natural catalysts that can perform a wide range of chemical transformations with excellent enantioselectivity under mild conditions. nih.gov Enzymes like transaminases or lipases could potentially be used to resolve a racemic mixture of a derivative or to perform an asymmetric transformation on a prochiral substrate derived from the starting material. Photo-enzymatic cascades are also an emerging strategy. rsc.org

Chiral Resolution: If a racemic mixture of a chiral derivative is synthesized, it can be separated into its constituent enantiomers. This is often done by reacting the racemate with a chiral resolving agent to form diastereomers, which can then be separated by crystallization or chromatography, followed by removal of the resolving agent.

The development of efficient and practical methods for the asymmetric synthesis of derivatives of this compound is a key area for future research, driven by the demand for enantiomerically pure active pharmaceutical ingredients.

Compound Names

Q & A

Q. What are the standard synthetic routes for Ethyl 2-amino-6-bromobenzoate, and how can competing reaction pathways be minimized?

  • Methodological Answer : The compound can be synthesized via esterification of 2-amino-6-bromobenzoic acid with ethanol, using concentrated sulfuric acid as a catalyst. Key steps include:

Activation : Pre-activate the carboxylic acid group by protonation with H₂SO₄ to enhance reactivity with ethanol.

Temperature Control : Maintain reflux conditions (70–80°C) to favor ester formation while minimizing side reactions like hydrolysis.

Purification : Use liquid-liquid extraction (e.g., ethyl acetate/water) followed by column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate the product.
Competing pathways (e.g., bromine displacement) are suppressed by avoiding nucleophilic reagents and controlling pH. Analogous esterification methods for structurally related compounds highlight the importance of catalytic efficiency and solvent selection .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : A combination of techniques ensures accurate structural confirmation:
  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) identifies the ethyl ester (δ 1.3–1.4 ppm, triplet; δ 4.3–4.4 ppm, quartet) and aromatic protons (δ 6.8–7.5 ppm). ¹³C NMR confirms the carbonyl (C=O, ~168 ppm) and bromine-substituted carbons.
  • IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (C=O ester), and 650 cm⁻¹ (C-Br) are diagnostic.
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]⁺ and fragmentation patterns to validate the structure.
    Cross-referencing with databases like PubChem ensures consistency with known analogs .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular dynamics) predict the reactivity of this compound in substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model electron density distribution to identify reactive sites. For example:
  • Nucleophilic Aromatic Substitution : Calculate activation energies for bromine displacement by nucleophiles (e.g., amines) at the 6-position.
  • Solvent Effects : Include solvent parameters (e.g., dielectric constant) using a polarizable continuum model (PCM) to simulate reaction environments.
    Software like Gaussian or ORCA is used, with validation against experimental kinetic data. Similar approaches for brominated benzoates demonstrate strong correlation between computed and observed reactivity .

Q. How should researchers resolve contradictions in observed reaction yields when using this compound as a precursor?

  • Methodological Answer : Systematic analysis includes:

Variable Screening : Design a factorial experiment to test variables (e.g., catalyst loading, temperature, solvent polarity).

Kinetic Profiling : Monitor reaction progress via HPLC or in-situ IR to identify intermediate formation or side reactions.

Statistical Validation : Apply ANOVA or regression models to isolate significant factors affecting yield.
Case studies on analogous bromo-esters emphasize the role of steric hindrance and electronic effects in yield discrepancies .

Q. What experimental strategies are recommended for evaluating the stability of this compound under extreme conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal Stability : Heat samples to 40–60°C for 4–8 weeks; analyze degradation via TLC or GC-MS.
  • Photostability : Expose to UV light (300–400 nm) and monitor bromine dissociation using ion chromatography.
  • Hydrolytic Stability : Test pH-dependent hydrolysis (pH 1–13) with LC-MS to identify breakdown products.
    Storage recommendations (e.g., inert atmosphere, dark vials) are derived from stability data of halogenated benzoates .

Q. How can crystallographic data (e.g., SHELX refinement) improve understanding of this compound's solid-state behavior?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides:
  • Packing Analysis : Identify intermolecular interactions (e.g., hydrogen bonds between NH₂ and ester groups).
  • Thermal Motion Parameters : Assess molecular rigidity using anisotropic displacement parameters.
    Data collection at low temperature (100 K) reduces thermal noise. SHELX’s robustness in handling bromine-heavy structures is well-documented, enabling precise bond-length and angle measurements .

Q. Tables for Key Data

Synthetic Condition Optimization (Adapted from )
Parameter
-------------------------------
H₂SO₄ Concentration
Reaction Temperature
Ethanol:Molar Ratio (Acid)
Stability Study Design (Based on )
Condition
-----------------------
Thermal Degradation
Photolysis
Hydrolysis (pH 7.4)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.